

Application Note: Quantitative Determination of Fumonisin B1 using Competitive ELISA

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Compound of Interest		
Compound Name:	Mytoxin B	
Cat. No.:	B15606368	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B1 (FB1) is a mycotoxin produced predominantly by the fungi Fusarium moniliforme and F. proliferatum, which commonly contaminate corn and other grains worldwide.[1][2] Structurally, fumonisins are similar to sphingolipids.[1] Due to their chemical stability during food processing, these toxins can persist in final products.[1] Ingestion of FB1 is associated with various animal diseases, including equine leukoencephalomalacia and porcine pulmonary edema, and it is epidemiologically linked to a higher incidence of human esophageal cancer in some regions.[1][2] The International Agency for Research on Cancer (IARC) has classified FB1 as a Group 2B carcinogen, possibly carcinogenic to humans.[2] Given the health risks and regulatory limits in food and feed, rapid, sensitive, and quantitative methods for detecting Fumonisin B1 are essential.[3] This application note details a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative analysis of Fumonisin B1 in various sample matrices.

Assay Principle

This quantitative analysis is based on a competitive ELISA format. The microtiter wells are coated with a capture antibody specific to fumonisin. When the sample or standard solution is added to the well along with a Fumonisin B1-Horseradish Peroxidase (HRP) conjugate, the free Fumonisin B1 from the sample and the FB1-HRP conjugate compete for the limited binding sites on the antibody.[1] After an incubation period, unbound components are washed



away. A substrate solution (TMB) is then added, which is converted by the bound HRP into a colored product.[1] The intensity of the color is inversely proportional to the concentration of Fumonisin B1 in the sample; a higher concentration of FB1 in the sample leads to less binding of the FB1-HRP conjugate and thus a weaker color signal.[1][4] The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.[1]

Caption: Principle of the competitive ELISA for Fumonisin B1 detection.

Experimental Protocols Required Materials

Materials Provided (Typical Kit Contents):

- Microtiter plate (96 wells) pre-coated with anti-Fumonisin antibody
- Fumonisin B1 standards (0, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0 ng/mL or similar range)[1]
- Fumonisin B1-HRP Conjugate
- Antibody Solution (if not pre-coated)
- Wash Buffer Concentrate (10x or 20x)
- Substrate Solution (TMB)
- Stop Solution (e.g., 1N H₂SO₄)
- Plate Sealer

Materials Required but Not Provided:

- · Deionized or distilled water
- Methanol (70% or 80%)[1][3]
- Extraction/Sample Diluent Buffer
- Vortex mixer



- Centrifuge
- Homogenizer or blender
- Pipettes and pipette tips
- Microplate reader with a 450 nm filter[1]

Reagent Preparation

- Wash Buffer (1x): Dilute the concentrated Wash Buffer (e.g., 10x) with deionized water. For example, mix 1 part concentrate with 9 parts water. Prepare the required amount for the assay. Store at 4°C for up to one month.[5]
- Fumonisin B1 Standards: Standards are often provided ready-to-use. Before use, bring them to room temperature (20-25°C) and vortex gently.[5]
- FB1-HRP Conjugate: If provided as a concentrate (e.g., 100x), dilute with the appropriate dilution buffer just before use. Keep the diluted conjugate protected from light.[1]
- Samples: Prepare samples according to the specific protocols outlined below.

Sample Preparation Protocols

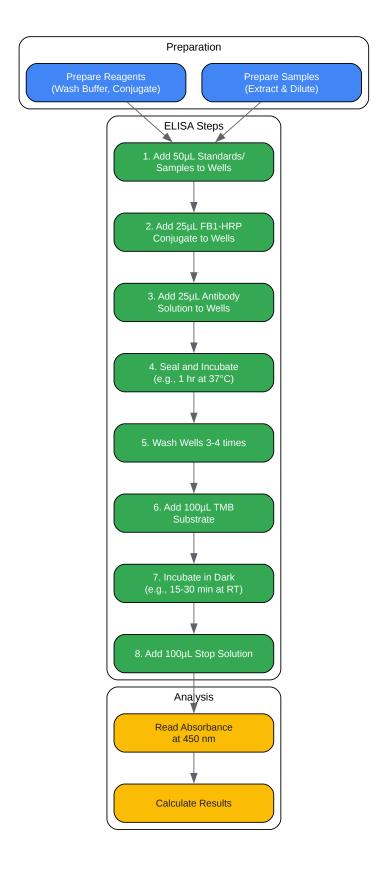
Accurate sample preparation is critical for reliable results. The goal is to extract Fumonisin B1 from the matrix and dilute it to a concentration within the assay's detection range.



Matrix	Protocol	
Cereals (Corn, etc.)	1. Grind a representative sample (50-100 g) into a fine powder.[1][3]2. Weigh 20 g of the ground sample and add 100 mL of 70% methanol.[3]3. Homogenize or blend for 3-5 minutes at high speed.[3]4. Centrifuge the extract at 3000 x g for 5 minutes or filter through Whatman #1 filter paper.[3]5. Dilute 50 μ L of the supernatant/filtrate with 700 μ L of sample diluent.[3]6. Use 50 μ L of the final diluted solution per well in the ELISA.[1]	
Animal Feed	Follow the same procedure as for cereals. The extraction solvent and dilution factor may need optimization based on the feed composition.[5]	
Milk	1. To defat the sample, centrifuge cold milk at 2000 x g for 15 minutes at 4°C.[1]2. Use the skimmed milk fraction for analysis.3. Dilute the sample 1:10 in the provided dilution buffer.[1]4. Use 50 µL of the diluted sample per well in the ELISA.[1]	
Beer / Gyle	1. Degas carbonated samples by moderate heating or sonication.[3]2. Centrifuge or filter cloudy samples to remove particulates.[3]3. Dilute 100 μL of the sample with 900 μL of a sample diluent containing 5% methanol.[3]4. Use 100 μL of the diluted sample per well in the ELISA.[3]	

Assay Procedure





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Caption: General experimental workflow for the Fumonisin B1 ELISA.



- Bring all reagents and samples to room temperature (20-25°C) before use.[1][5]
- Add 50 μL of each standard and prepared sample solution into their respective wells in duplicate.[1][5]
- Add 25 μL of the diluted FB1-HRP conjugate to all wells (except blank wells).[1]
- Add 25 μL of the antibody solution to all wells (except blank wells).[1]
- Seal the plate and gently shake for a few seconds. Incubate for 1 hour at 37°C in the dark.[1]
 (Note: Incubation times and temperatures may vary, e.g., 30 min at 25°C; follow the specific kit instructions).[5]
- Aspirate or decant the contents of the wells. Wash the plate 3-4 times with 250-300 μL of 1x
 Wash Buffer per well.[1][5] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.[5]
- Add 100 μL of TMB Substrate solution to each well.[1][5]
- Incubate the plate in the dark at room temperature for 15-30 minutes.[1][5]
- Stop the reaction by adding 100 μ L of Stop Solution to each well. The color will change from blue to yellow.[1][4]
- Read the optical density (OD) of each well within 5-10 minutes using a microplate reader set to 450 nm.[1][5]

Data Presentation and Analysis Calculation of Results

- Calculate the Mean Absorbance: Average the duplicate OD readings for each standard and sample.
- Calculate Percent Binding (%B/B₀):
 - The B₀ value is the mean absorbance of the zero standard (0 ng/mL).



- For each standard and sample, calculate: $\%B/B_0 = (Mean OD of Standard or Sample / Mean OD of Zero Standard) x 100$
- Construct the Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding Fumonisin B1 concentration (X-axis) on a semi-logarithmic scale.
- Determine Sample Concentration: Interpolate the %B/Bo of each sample on the standard curve to determine its Fumonisin B1 concentration.
- Apply Dilution Factor: Multiply the concentration obtained from the standard curve by the total dilution factor used during sample preparation to get the final concentration in the original sample.

Typical Standard Curve Data

Standard Conc. (ng/mL)	Mean OD 450nm	% B/B ₀
0 (B ₀)	1.850	100%
0.125	1.573	85%
0.25	1.258	68%
0.5	0.888	48%
1.0	0.537	29%
2.0	0.315	17%
4.0	0.185	10%

Note: Data are for example purposes only. An independent standard curve must be generated for each assay.

Assay Performance Characteristics



Parameter	Typical Value	Reference
Detection Range	0.125 - 4.0 ng/mL (in solution)	[1]
Limit of Detection (LOD)	7.6 ng/g (in cereals)	[6][7]
Limit of Quantification (LOQ)	0.05 ppm (in cereals)	[3]
Intra-Assay Precision (CV%)	< 10%	[5][6]
Inter-Assay Precision (CV%)	< 10%	[5][6]
Recovery Rate (Corn)	70% - 120%	[5]
Cross-Reactivity	Fumonisin B1: 100%Fumonisin B2: ~92%Fumonisin B3: ~209%	[6][7]
Note: Performance may vary depending on the specific kit, matrix, and laboratory conditions.		

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